Ceramide NG

描述

属性

IUPAC Name |

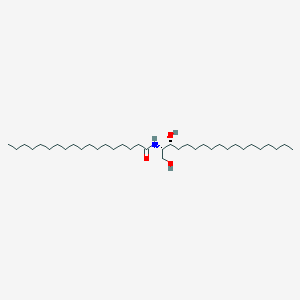

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTJQXAANJHSCE-OIDHKYIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H73NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177594 |

Source

|

| Record name | Ceramide 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Cer(d18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2304-80-5 |

Source

|

| Record name | N-Stearoyl dihydrosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceramide NG | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceramide 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-STEAROYL DIHYDROSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AD8CNQ956 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cer(d18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Ceramide NG: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide NG (N-stearoyl-D-erythro-sphinganine), a key sphingolipid naturally present in the stratum corneum, plays a pivotal role in maintaining the structural integrity and barrier function of the skin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis and analysis, along with insights into its involvement in cellular signaling pathways, are presented to support researchers and professionals in the fields of dermatology, cosmetology, and drug development.

Chemical Structure and Identification

This compound, also known as Ceramide 2, is an N-acylated sphingolipid. Its structure consists of a sphinganine (B43673) base (D-erythro-sphinganine) linked to a stearic acid molecule via an amide bond.[1]

IUPAC Name: N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide[1]

Molecular Formula: C₃₆H₇₃NO₃[1]

Molecular Weight: 568.0 g/mol [1]

CAS Number: 2304-80-5[1]

Synonyms: Ceramide 2, N-Stearoyl-D-erythro-sphinganine, N-Stearoyldihydrosphingosine[1]

Physicochemical Properties

The biophysical characteristics of this compound are crucial for its function within the complex lipid matrix of the stratum corneum. These properties influence the organization and permeability of the skin barrier.

| Property | Value | References |

| Melting Point | 90.0 - 100.0 °C | [2] |

| Solubility | Insoluble in water. Soluble in ethanol (B145695) and other organic solvents. | [3] |

| Critical Micelle Concentration (CMC) | A specific CMC for this compound is not readily available in the literature. However, for long-chain ceramides (B1148491), the CMC is generally very low due to their high hydrophobicity. For comparison, the CMC of stearoylcarnitine (B3060342), a molecule with a similar long acyl chain, varies from approximately 10 µM to 25 µM depending on the pH.[4] The CMC is influenced by factors such as acyl chain length, head group polarity, temperature, and the ionic strength of the medium.[5] | [4][5] |

Biological Significance and Signaling Pathways

This compound is a fundamental component of the skin's protective barrier, contributing to its structural integrity and regulating water loss.[6][7] It is involved in various cellular signaling pathways that modulate keratinocyte differentiation and apoptosis, crucial processes for maintaining skin homeostasis.[8]

Role in Skin Barrier Function

This compound, along with cholesterol and free fatty acids, forms the lamellar lipid structure in the stratum corneum. This organized structure is essential for the permeability barrier of the skin, preventing excessive transepidermal water loss (TEWL) and protecting against environmental insults.[9][9] The interaction of this compound with cholesterol and fatty acids is critical for the formation of a stable and impermeable barrier.[1]

Signaling in Keratinocyte Differentiation and Apoptosis

Ceramides are bioactive lipids that can act as second messengers in various signaling cascades. They have been shown to influence the differentiation of keratinocytes, the primary cells of the epidermis.[8] Ceramide signaling can also induce apoptosis (programmed cell death), a critical process for the removal of damaged cells and tissue turnover.[10][11][12] The balance of ceramide-mediated signaling is crucial for maintaining a healthy epidermis.

Experimental Protocols

Synthesis of this compound (N-stearoyl-D-erythro-sphinganine)

This protocol is adapted from established methods for ceramide synthesis.[13][14][15][16]

Materials:

-

D-erythro-sphinganine

-

Stearoyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Dissolve D-erythro-sphinganine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add triethylamine to the solution to act as a base.

-

Slowly add a solution of stearoyl chloride in anhydrous THF to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

-

Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound in biological samples, adapted from published methods.[6][17][18][19][20]

Sample Preparation (Lipid Extraction):

-

Homogenize the tissue or cell sample.

-

Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., Bligh-Dyer or Folch method).[6]

-

Collect the organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

LC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a suitable time to achieve separation.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

-

Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for this compound.

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.[21][22][23][24][25]

Sample Preparation:

-

Dissolve a sufficient amount of purified this compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

NMR Experiments:

-

¹H NMR: Provides information on the proton environment, including the number of protons, their chemical shifts, and coupling patterns.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure of this compound.

Conclusion

This compound is a vital lipid component of the skin, with well-defined roles in barrier function and cellular signaling. This guide provides a detailed overview of its chemical and physical properties, alongside practical experimental protocols for its synthesis and analysis. A thorough understanding of this compound is essential for the development of advanced skincare formulations and therapeutic strategies for skin disorders characterized by a compromised barrier. The provided methodologies and data aim to facilitate further research and innovation in this field.

References

- 1. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide: a simple sphingolipid with unique biophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the critical micellar concentration and phase transitions of stearoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 8. mdpi.com [mdpi.com]

- 9. The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of ceramide production and apoptosis. | Semantic Scholar [semanticscholar.org]

- 12. Relationships of apoptotic signaling mediated by ceramide and TNF-alpha in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The synthesis of 1-O-(2-N-stearoyl-D-erythro-sphinganine-1-phosphoryl)-2-O- (alpha-D-mannopyranosyl-D-myo-inositol: a fragment of the naturally occurring inositol-containing glycophosphosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. accesson.kr [accesson.kr]

- 18. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 19. researchgate.net [researchgate.net]

- 20. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

- 24. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Nexus of Barrier Function: A Technical Guide to Ceramide NG Biosynthesis in Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are the cornerstone of the epidermal permeability barrier, with Ceramide NG (also known as Ceramide NS, N-stearoyl-sphinganine) being a key molecular species. Its synthesis in keratinocytes is a meticulously regulated process, critical for maintaining skin hydration and integrity. Dysregulation of this pathway is implicated in various dermatological conditions, making it a prime target for therapeutic intervention. This guide provides an in-depth exploration of the this compound biosynthesis pathway in keratinocytes, detailing the enzymatic players, regulatory signaling cascades, and key experimental methodologies for its investigation.

The Core Biosynthetic Pathway of this compound

This compound is synthesized primarily through the de novo pathway, a series of enzymatic reactions localized to the endoplasmic reticulum (ER) of keratinocytes.[1][2] The pathway culminates in the formation of dihydroceramide (B1258172), which is subsequently desaturated to yield ceramide.

The key steps are as follows:

-

Condensation of Serine and Palmitoyl-CoA: The pathway is initiated by the serine palmitoyltransferase (SPT) enzyme complex, which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.[2] This is the rate-limiting step in ceramide biosynthesis.

-

Reduction to Sphinganine (B43673): 3-ketosphinganine is rapidly reduced to sphinganine by the enzyme 3-ketosphinganine reductase.[1]

-

Acylation of Sphinganine: This is the crucial step where the fatty acid tail is attached. Ceramide synthases (CerS) catalyze the N-acylation of sphinganine with a fatty acyl-CoA. For this compound, this involves the addition of a stearoyl-CoA (C18:0). In human keratinocytes, Ceramide Synthase 3 (CERS3) and Ceramide Synthase 4 (CERS4) are the most abundantly expressed isoforms.[1][3] CERS3 exhibits broad substrate specificity, including C18-acyl-CoA, while CERS4 shows a preference for C18- and C20-acyl-CoAs.[1][4] Ceramide Synthase 1 (CERS1) is highly specific for C18:0-CoA but is expressed at lower levels in keratinocytes compared to CERS3 and CERS4.[4][5]

-

Desaturation to this compound: The resulting dihydroceramide (N-stearoyl-sphinganine) is then desaturated by dihydroceramide desaturase 1 (DEGS1) to introduce a double bond into the sphingoid base, forming this compound (N-stearoyl-sphingosine).[1]

Figure 1: De novo biosynthesis pathway of this compound in the endoplasmic reticulum of keratinocytes.

Quantitative Data

Quantitative analysis of ceramide species is essential for understanding the biochemical basis of skin health and disease. The following tables summarize key quantitative data related to this compound biosynthesis.

Table 1: Kinetic Parameters of Human Ceramide Synthases

| Enzyme | Substrate | Km (µM) | Vmax | kcat | Reference |

| CERS3 | Sphinganine | 1.7 | Not Reported | Not Reported | [6] |

| General CerS Range | Sphinganine | 2 - 5 | Not Reported | Not Reported | [7] |

| CERS (unspecified) | NBD-sphinganine (with C16:0-CoA) | 1.16 ± 0.36 | Not Reported | Not Reported | [8] |

| CERS (unspecified) | NBD-sphinganine (with C24:1-CoA) | 3.61 ± 1.86 | Not Reported | Not Reported | [8] |

Vmax and kcat values are often dependent on the specific experimental conditions and are not consistently reported across the literature.

Table 2: Representative Ceramide Levels in Human Keratinocytes

| Ceramide Species | Condition | Concentration (pmol/500 µg protein) | Reference |

| C18-Ceramide | Unstimulated | ~100 | [9] |

| C18-Ceramide | Stimulated (1 mM NDPO2, 4h) | ~350 | [9] |

| Total Ceramides | Proliferating Keratinocytes | Lower | [10] |

| Total Ceramides | Late Differentiated Keratinocytes | ~10-fold higher than sphingoid bases | [10] |

Absolute ceramide levels can vary significantly based on cell culture conditions, differentiation state, and analytical methodology.

Regulatory Signaling Pathways

The synthesis of this compound in keratinocytes is tightly regulated by signaling pathways that respond to differentiation cues and environmental stressors. A key regulatory hub is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.

PPAR-Mediated Regulation:

-

PPARβ/δ and PPARγ are the primary isoforms involved in regulating ceramide synthesis in keratinocytes.[11][12]

-

Activation of PPARβ/δ and PPARγ leads to the upregulation of CERS3 mRNA expression.[11][13]

-

This regulation is crucial during keratinocyte differentiation, a process that requires a significant increase in ceramide production to form the skin barrier.[5]

-

Upstream signals that can activate this pathway include pro-inflammatory cytokines such as TNF-α and IFN-γ , which induce keratinocyte differentiation and can upregulate PPARβ/δ expression.[2][14]

Figure 2: PPAR-mediated signaling pathway regulating CERS3 expression and this compound synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway in keratinocytes.

Total Lipid Extraction from Cultured Keratinocytes (Modified Bligh & Dyer Method)

This protocol is designed for the extraction of total lipids, including ceramides, from a pellet of cultured keratinocytes.

Materials:

-

Cultured keratinocyte cell pellet

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (LC-MS grade)

-

Chloroform (B151607) (LC-MS grade)

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream evaporator

Procedure:

-

Cell Harvesting: Harvest cultured keratinocytes by trypsinization or scraping. Centrifuge to obtain a cell pellet.

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove residual culture medium. Centrifuge at 500 x g for 5 minutes at 4°C after each wash.

-

Homogenization: Resuspend the cell pellet (e.g., 10 x 106 cells) in 1.0 mL of PBS.

-

Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension in a glass tube.[15]

-

Extraction: Vortex the mixture vigorously for 2 minutes.

-

Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of 0.9% NaCl solution and vortex for another 30 seconds.[15]

-

Centrifugation: Centrifuge the mixture at 500 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

-

Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, bypassing the protein disk, and transfer it to a new clean glass tube.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

-

Storage: Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) and store at -80°C until analysis.

Figure 3: Experimental workflow for total lipid extraction from cultured keratinocytes.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound from a lipid extract using Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

-

Dried lipid extract from keratinocytes

-

Ceramide internal standards (e.g., C17:0 Ceramide)

-

LC-MS grade solvents: Acetonitrile, Isopropanol, Methanol, Water, Formic Acid

-

UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer

-

C18 reversed-phase column (e.g., ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm)

Procedure:

-

Sample Preparation: Resuspend the dried lipid extract in a suitable injection solvent (e.g., methanol or a mixture of mobile phases). Spike the sample with a known concentration of an internal standard (e.g., C17:0 Ceramide) for quantification.

-

LC Separation:

-

Mobile Phase A: Acetonitrile:Water (3:2, v/v) with 10 mM ammonium formate.[16]

-

Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[16]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-17 min: 40% to 95% B

-

17-19 min: Hold at 95% B

-

19.01-20 min: Return to 40% B for re-equilibration.[16]

-

-

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound (d18:1/18:0): Monitor the transition from the precursor ion (m/z 566.5) to a characteristic product ion (e.g., m/z 264.3, corresponding to the sphingosine (B13886) backbone).

-

MRM Transition for Internal Standard (e.g., C17:0 Ceramide): Monitor the appropriate precursor-to-product ion transition.

-

-

Quantification: Generate a calibration curve using known concentrations of a this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

In Vitro Ceramide Synthase Activity Assay

This assay measures the activity of CerS enzymes in keratinocyte lysates by quantifying the formation of a ceramide product.

Materials:

-

Keratinocyte cell lysate

-

Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

-

Sphinganine (substrate)

-

Stearoyl-CoA (substrate)

-

Bovine Serum Albumin (BSA, fatty acid-free)

-

Reaction termination solution: Chloroform:Methanol (1:2, v/v)

-

LC-MS/MS system for product quantification

Procedure:

-

Lysate Preparation: Lyse cultured keratinocytes by sonication or detergent-based methods on ice. Determine the total protein concentration of the lysate using a BCA or Bradford assay.

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Keratinocyte lysate (e.g., 20-50 µg of total protein)

-

Assay Buffer

-

Sphinganine (e.g., final concentration of 10 µM)

-

BSA (e.g., final concentration of 0.5 mg/mL)

-

-

Initiate Reaction: Start the reaction by adding Stearoyl-CoA (e.g., final concentration of 50 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding 3.75 volumes of chloroform:methanol (1:2, v/v).

-

Lipid Extraction and Analysis: Proceed with the lipid extraction protocol (as described in 4.1) and quantify the newly synthesized N-stearoyl-sphinganine (Dihydrothis compound) using LC-MS/MS.

-

Data Analysis: Calculate the enzyme activity as the amount of product formed per unit of time per amount of protein (e.g., pmol/min/mg protein).

Conclusion

The biosynthesis of this compound in keratinocytes is a fundamental process for skin health, orchestrated by a specific set of enzymes and regulated by intricate signaling networks. CERS3 and CERS4 have emerged as the predominant synthases responsible for its production, with their expression being tightly linked to keratinocyte differentiation and inflammatory signaling through PPARs. The methodologies outlined in this guide provide a robust framework for researchers to dissect this critical pathway, paving the way for the development of novel therapeutic strategies for a host of skin disorders characterized by barrier dysfunction.

References

- 1. researchgate.net [researchgate.net]

- 2. Critical roles of PPAR beta/delta in keratinocyte response to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide synthase 4 regulates stem cell homeostasis and hair follicle cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sphingolipid metabolism orchestrates establishment of the hair follicle stem cell compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CERAMIDE SYNTHASE 1 IS REGULATED BY PROTEASOMAL MEDIATED TURNOVER - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peroxisome-proliferator-activated receptor (PPAR)-gamma activation stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Critical roles of PPARβ/δ in keratinocyte response to inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

The Pivotal Role of Ceramide NG in Stratum Corneum Lipid Organization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against environmental insults and prevents excessive transepidermal water loss (TEWL). This crucial function is largely dictated by the unique molecular organization of its intercellular lipid matrix, which is predominantly composed of ceramides (B1148491), cholesterol, and free fatty acids. Among the diverse classes of ceramides, Ceramide NG (also known as Ceramide 2) plays a fundamental role in establishing the structural integrity and lamellar organization of this barrier. This technical guide provides an in-depth analysis of the role of this compound in the stratum corneum, focusing on its influence on lipid organization, its biophysical properties, and its interactions with other key lipid components. Experimental methodologies for studying these phenomena are detailed, and quantitative data from relevant studies are presented for comparative analysis.

Introduction: The Architecture of the Skin's Barrier

The "brick and mortar" model of the stratum corneum aptly describes its structure, with corneocytes (bricks) embedded in a continuous lipid matrix (mortar). This lipid matrix is not an amorphous mixture but a highly organized, multi-lamellar structure. The lipids are arranged into two main lamellar phases: the short periodicity phase (SPP) with a repeat distance of approximately 6 nm and the long periodicity phase (LPP) with a repeat distance of about 13 nm. The precise arrangement and packing of these lipids are critical for the barrier's effectiveness.

This compound, consisting of a sphingosine (B13886) base linked to a non-hydroxylated fatty acid, is a key architect of this structure. Its molecular configuration allows for the formation of dense, highly organized lipid arrays within the intercellular matrix[1]. These tightly packed structures are essential for the impermeability of the skin barrier, providing a robust shield against external threats and regulating water flux[1][2].

Biophysical Properties and Interaction of this compound in the Lipid Matrix

The biophysical properties of this compound and its interactions with cholesterol and free fatty acids are central to its function. Molecular dynamics simulations and experimental studies have shown that ceramides, in general, induce a high degree of order in lipid bilayers[3].

Key Interactions and Effects:

-

Dense Packing: this compound's structure facilitates strong van der Waals interactions with neighboring lipids, leading to a tightly packed and ordered lipid organization. This dense packing is crucial for forming the orthorhombic lateral packing observed in the stratum corneum, which is the most impermeable arrangement[4][5].

-

Hydrogen Bonding: The headgroup of this compound can participate in an extensive network of hydrogen bonds with adjacent ceramides, cholesterol, and free fatty acids. This network is vital for the stability of the lamellar structure.

-

Interaction with Cholesterol: Cholesterol is known to increase the packing density and order of ceramide-containing bilayers. It is believed to fill the voids between the bulky ceramide headgroups, further reducing the permeability of the membrane.

-

Role of Free Fatty Acids: Long-chain free fatty acids are essential for the formation of the long periodicity phase and contribute to the overall stability and impermeability of the lipid matrix[6].

Quantitative Data on Stratum Corneum Lipid Organization

The following tables summarize quantitative data from studies on stratum corneum lipid models, which provide insights into the structural parameters influenced by ceramides, including those closely related to this compound (e.g., Ceramide NS).

Table 1: Lamellar Phase Repeat Distances in Stratum Corneum Lipid Models

| Lipid Composition | Experimental Technique | Lamellar Phase | Repeat Distance (nm) | Reference |

| Human Stratum Corneum | Small-Angle X-ray Scattering (SAXS) | Short Periodicity Phase (SPP) | ~6.4 | [7] |

| Human Stratum Corneum | Small-Angle X-ray Scattering (SAXS) | Long Periodicity Phase (LPP) | ~13.4 | [7] |

| Ceramide NS, FFA, Cholesterol | X-ray Diffraction (XRD) | Short Lamellar Phase (SLP) | 5.3 | [8] |

| Ceramide NS, FFA, Cholesterol, Cholesteryl Sulfate | X-ray Diffraction (XRD) | Long Lamellar Phase (LLP) | 12.2 | [8] |

| Model Lipid Mixture with Deuterated Ceramide | Neutron Diffraction | Lamellar Phase | 5.4 | [9] |

Table 2: Effect of Ceramide-Containing Formulations on Transepidermal Water Loss (TEWL)

| Formulation | Study Population | Duration | Change in TEWL | Reference |

| Ceramide-containing Emulsion | Healthy Volunteers (SLS-irritated skin) | 4 weeks | 36.7% decrease | [10] |

| Topical Ceramide Moisturizer | Atopic Dermatitis Patients | 2 weeks | Significant decrease (mean -24.46) | [11] |

Experimental Protocols

Small-Angle X-ray Scattering (SAXS) for Lamellar Structure Determination

SAXS is a powerful technique to determine the lamellar organization of lipids in the stratum corneum.

Methodology:

-

Sample Preparation: Isolated stratum corneum sheets or reconstituted lipid mixtures (containing this compound, cholesterol, and free fatty acids in a physiologically relevant molar ratio) are hydrated in a controlled environment (e.g., specific relative humidity or in buffer). The sample is then mounted in a sample holder with thin X-ray transparent windows (e.g., mica or Kapton).

-

Data Acquisition: The sample is exposed to a collimated monochromatic X-ray beam. The scattered X-rays are detected by a 2D detector. Diffraction patterns are recorded as a function of the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).

-

Data Analysis: The positions of the diffraction peaks in the SAXS pattern are used to calculate the repeat distance (d) of the lamellar phases using Bragg's law (d = 2π/q). The presence of multiple equidistant peaks indicates a well-ordered lamellar structure.

Neutron Diffraction for Determining Molecular Arrangement

Neutron diffraction, particularly with the use of deuterated lipids, provides detailed information on the arrangement and localization of specific molecules within the lipid lamellae.

Methodology:

-

Sample Preparation: Lipid mixtures are prepared, often with one component (e.g., a specific ceramide) being perdeuterated. The lipids are dissolved in an organic solvent, deposited on a substrate (e.g., a silicon wafer), and annealed to form oriented multi-lamellar stacks. The sample is then hydrated in a controlled D₂O/H₂O vapor environment.

-

Data Acquisition: The oriented sample is placed in a neutron beam, and the diffracted neutrons are collected by a detector. By varying the D₂O/H₂O ratio (contrast variation), the scattering length density profile of the unit cell can be determined.

-

Data Analysis: The diffraction data is used to calculate the scattering length density profile, which reveals the distribution of different molecular groups (e.g., lipid headgroups, acyl chains) along the axis perpendicular to the bilayer. The position of the deuterated lipid can be precisely located within this profile.

Cryo-Electron Microscopy (Cryo-EM) for Visualizing Lipid Lamellae

Cryo-EM allows for the direct visualization of the lipid lamellae in a near-native, hydrated state.

Methodology:

-

Sample Preparation: A small aliquot of a suspension of stratum corneum or reconstituted lipid vesicles is applied to an EM grid. The grid is blotted to create a thin film and then rapidly plunge-frozen in a cryogen (e.g., liquid ethane). This vitrification process prevents the formation of ice crystals, preserving the native structure.

-

Imaging: The vitrified sample is transferred to a cryo-electron microscope and imaged at cryogenic temperatures using a low electron dose to minimize radiation damage.

-

Image Analysis: The resulting images are analyzed to visualize the lamellar structures and measure their repeat distances.

Signaling Pathways Involving Ceramides in Keratinocytes

While specific signaling pathways for this compound are not yet fully elucidated, it is understood that ceramides, in general, are bioactive molecules that can influence keratinocyte differentiation and apoptosis. For instance, ceramides can up-regulate the expression of the ATP-binding cassette transporter A12 (ABCA12), a key transporter of glucosylceramides to lamellar bodies, via the PPARδ signaling pathway. This suggests a feed-forward mechanism where ceramides promote the machinery for their own delivery to the extracellular space.

Conclusion

This compound is an indispensable component of the stratum corneum, playing a critical role in the organization of the intercellular lipid matrix. Its unique structure promotes the formation of a densely packed, highly ordered, and impermeable barrier essential for skin health. Understanding the biophysical properties of this compound and its interactions with other lipids is crucial for the development of advanced skincare formulations and novel therapeutic strategies for skin barrier defects. The experimental approaches detailed in this guide provide a framework for further investigation into the intricate role of this compound and other ceramides in maintaining the integrity of the skin's primary defense. Further research focusing on the specific signaling roles of this compound will undoubtedly uncover new avenues for modulating skin barrier function.

References

- 1. Molecular-dynamics simulation of a ceramide bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arxiv.org [arxiv.org]

- 4. Non-enzymatic triggering of the ceramide signalling cascade by solar UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topically Applied Ceramides Interact with the Stratum Corneum Lipid Matrix in Compromised Ex Vivo Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Infrared Spectroscopic Study of Stratum Corneum Model Membranes Prepared from Human Ceramides, Cholesterol, and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural investigations of human stratum corneum by small-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long and very long lamellar phases in model stratum corneum lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disposition of ceramide in model lipid membranes determined by neutron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide 1 and ceramide 3 act synergistically on skin hydration and the transepidermal water loss of sodium lauryl sulfate-irritated skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medwinpublishers.com [medwinpublishers.com]

Ceramide NG signaling cascade in skin barrier function

An In-depth Technical Guide to the Ceramide NG Signaling Cascade in Skin Barrier Function

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary permeability barrier, preventing water loss and protecting against external insults. This barrier is critically dependent on its unique lipid composition, of which ceramides (B1148491) are a major component, constituting approximately 50% of the intercellular lipids by mass.[1] this compound, also known as Ceramide 2, is a key subspecies composed of a sphinganine (B43673) base linked to a non-hydroxylated fatty acid.[2][3] While traditionally recognized for its structural role in forming the highly ordered lamellar lipid structures essential for barrier integrity, this compound also contributes to the broader ceramide pool that engages in complex signaling cascades. These pathways regulate fundamental cellular processes in the epidermis, including keratinocyte differentiation, proliferation, and apoptosis, which are integral to the formation and maintenance of a competent skin barrier. This technical guide delineates the structural and signaling roles of this compound, presents quantitative data on the impact of ceramides on barrier function, details key experimental protocols for analysis, and provides visual diagrams of the core pathways and workflows.

The Structural Role of this compound in the Stratum Corneum

This compound (N-stearoylsphinganine) is a fundamental component of the skin's protective barrier.[2] Its molecular structure allows it to form dense, highly organized lamellar structures within the intercellular lipid matrix of the stratum corneum.[2] This tightly packed arrangement, formed in conjunction with cholesterol and free fatty acids, is what imparts the skin with its essential impermeability, preventing excessive transepidermal water loss (TEWL) and blocking the entry of environmental aggressors and pathogens.[2][4] A deficiency in total ceramides, or an altered profile of ceramide species, is linked to diminished barrier function and skin disorders such as atopic dermatitis.[5] this compound reinforces this barrier, retains moisture, and contributes to skin elasticity and firmness.[6]

Caption: Structural role of this compound in the skin barrier.

Ceramide Synthesis and Signaling Pathways

Ceramides, including this compound, are synthesized in the epidermis through two primary pathways: the de novo pathway and the sphingomyelin (B164518) hydrolysis pathway.[7] While this compound's direct initiation of a unique signaling cascade is not well-defined, its synthesis contributes to the total cellular ceramide pool, which acts as a critical signaling hub. Elevated ceramide levels trigger downstream signaling events that influence key cellular decisions.

Key Ceramide-Mediated Signaling Events:

-

Activation of Protein Phosphatases: Ceramides can activate protein phosphatase 1A (PP1A) and 2A (PP2A).[8] These phosphatases can dephosphorylate and inactivate pro-survival kinases like Akt (Protein Kinase B), thereby tilting the cellular balance towards growth arrest or apoptosis.[8]

-

Keratinocyte Differentiation: Ceramide signaling is involved in mediating keratinocyte differentiation induced by factors like TNF-α and Vitamin D3.[8] Furthermore, ceramides have been shown to increase the expression of caspase-14, an enzyme crucial for the terminal differentiation of keratinocytes and the processing of profilaggrin into filaggrin, a key component of the Natural Moisturizing Factor (NMF).[9][10]

-

Apoptosis Induction: In response to stressors like UVB radiation, increased cellular ceramide levels can induce apoptosis in keratinocytes.[8]

Caption: General ceramide synthesis and signaling pathways.

Quantitative Data on Ceramide's Impact on Skin Barrier Function

The topical application of ceramide-containing formulations has been clinically shown to improve skin barrier function by increasing hydration and reducing Transepidermal Water Loss (TEWL).

| Parameter | Baseline (Mean ± SEM) | 2 Hours Post-Application | 4 Hours Post-Application | 24 Hours Post-Application | P-Value |

| TEWL (g/hm²) | 8.45 ± 0.65 | 6.34 (↓25%) | 6.59 (↓22%) | 6.59 (↓22%) | <0.001 |

| Table 1: Effect of a single topical application of a ceramide-containing cream on Transepidermal Water Loss (TEWL). Data is synthesized from a study demonstrating significant decreases in TEWL compared to baseline, which were maintained for 24 hours.[11] |

In addition to improving barrier function, studies have quantified the increase in key stratum corneum lipids following the application of a ceramide-containing moisturizer.

| Stratum Corneum Lipid | Baseline (ng/tape) | 4 Weeks Post-Application (ng/tape) | % Increase | P-Value |

| Total Ceramides | 36.3 | 59.5 | 63.9% | <0.05 |

| Cholesterol | 13.9 | 23.9 | 71.9% | <0.05 |

| Free Fatty Acids | 12.8 | 21.0 | 64.1% | <0.05 |

| Table 2: Increase in stratum corneum intercellular lipid levels after four weeks of application of a ceramide-containing moisturizing cream. Data is adapted from a study analyzing tape strips from subjects with dry skin.[4] |

Experimental Protocols

Measurement of Transepidermal Water Loss (TEWL)

TEWL is the most widely used objective measurement for assessing skin barrier function.[12] It quantifies the flux of water vapor diffusing through the stratum corneum into the environment.[13]

Objective: To quantify skin barrier integrity by measuring the rate of water evaporation from the skin surface.

Methodology: Open-Chamber Evaporimetry

-

Acclimatization: The subject must acclimatize in a room with controlled temperature (e.g., 20-22°C) and relative humidity (e.g., 40-60%) for at least 20-30 minutes before measurements.

-

Device: An open-chamber evaporimeter (e.g., Tewameter®) is used. This device features a probe with two pairs of sensors (temperature and relative humidity) that calculate the water vapor pressure gradient.[14]

-

Measurement:

-

The probe is placed gently and perpendicularly on the skin surface without exerting pressure.

-

The device is held steady until a stable reading is obtained, typically within 30-60 seconds.

-

Multiple readings (e.g., three consecutive measurements) are taken from the same site and averaged.

-

-

Data Expression: TEWL is expressed in grams per square meter per hour (g/m²/h).[13] Higher values indicate a more compromised barrier function.

Analysis of Stratum Corneum Ceramides via HPLC-MS/MS

This protocol outlines the process for extracting and quantifying ceramide species, including this compound, from the stratum corneum.

Objective: To identify and quantify the profile of ceramide species in the outermost layer of the skin.

Caption: Workflow for Ceramide Analysis from Stratum Corneum.

Methodology:

-

Sample Collection (Tape Stripping):

-

Adhesive tape strips (e.g., D-Squame®) are firmly pressed onto the skin site of interest (e.g., forearm).

-

The tape is then removed in a single, swift motion, collecting the outermost layers of the stratum corneum.[15]

-

This process is repeated sequentially on the same site if depth profiling is required. The first 1-2 strips are often discarded to remove surface contaminants.

-

-

Lipid Extraction:

-

The collected tape strips are placed in a glass vial.

-

Lipids are extracted using a solvent mixture, typically chloroform/methanol.[16][17] A common procedure is a modified Bligh and Dyer method.

-

The mixture is vortexed and/or sonicated to ensure complete extraction.

-

The sample is centrifuged to separate the organic (lipid-containing) and aqueous phases. The lower organic phase is carefully collected.[17]

-

The solvent is evaporated to dryness under a stream of nitrogen gas.

-

-

Sample Preparation for HPLC:

-

The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/chloroform) compatible with the HPLC mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) is used.[18][19]

-

Chromatographic Separation: The sample is injected onto a reversed-phase column (e.g., C18 or RP-amide). A gradient elution program is used to separate the different ceramide classes and species based on their hydrophobicity.[15][20]

-

Mass Spectrometry: The eluate is ionized (e.g., using Electrospray Ionization - ESI) and analyzed by the mass spectrometer. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for targeted quantification of known ceramide species, including this compound.[20] High-resolution MS can be used for the identification of unknown species.[15][21]

-

-

Data Analysis:

-

Ceramide species are identified based on their retention time and specific mass transitions.

-

Quantification is achieved by comparing the peak area of each ceramide species to that of an appropriate internal standard.

-

Conclusion

This compound is a cornerstone of skin barrier function, acting primarily through its structural integration into the stratum corneum's intercellular lipid matrix. This structural role is fundamental to preventing water loss and protecting the body from the external environment. Concurrently, as a component of the total epidermal ceramide pool, it contributes to vital signaling cascades that govern keratinocyte differentiation and homeostasis, processes that are indispensable for the continuous renewal and integrity of the skin barrier. Understanding these dual roles is critical for the development of advanced dermatological therapies and cosmetic formulations aimed at restoring and enhancing skin barrier function in both healthy and compromised skin conditions.

References

- 1. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amourdemoiskin.com [amourdemoiskin.com]

- 3. This compound (Explained + Products) [incidecoder.com]

- 4. The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 5. The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. junoskin.co.uk [junoskin.co.uk]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceramides stimulate caspase-14 expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Skin hydration is significantly increased by a cream formulated to mimic the skin’s own natural moisturizing systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. arrow.tudublin.ie [arrow.tudublin.ie]

- 17. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 18. How Ceramide Analysis Helps in Skincare Product Development - Creative Proteomics [creative-proteomics.com]

- 19. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 20. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Enzymes of Ceramide NG Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide NG, also known as Ceramide 2, is a vital sphingolipid characterized by its N-acylation with nervonic acid (C24:1), a very-long-chain monounsaturated fatty acid. This unique structure imparts specific biophysical properties that are crucial for the integrity and function of cellular membranes, particularly in the nervous system and the skin. The precise regulation of this compound levels, through a delicate balance of its synthesis and degradation, is essential for cellular homeostasis. Dysregulation of this metabolic pathway has been implicated in a variety of pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer. This technical guide provides a comprehensive overview of the core enzymes involved in the synthesis and degradation of this compound, detailing their biochemical properties, relevant experimental protocols, and associated signaling pathways.

I. This compound Synthesis: A Multi-step Enzymatic Cascade

The biosynthesis of this compound is a multi-step process primarily occurring in the endoplasmic reticulum (ER). It follows the general de novo ceramide synthesis pathway, with the specificity for the nervonic acid acyl chain being conferred by a specific ceramide synthase isoform.

Key Enzymes in this compound Synthesis

The synthesis of this compound is orchestrated by a series of enzymes, with Ceramide Synthase 2 (CerS2) playing the pivotal role in incorporating the characteristic nervonic acid chain.

Table 1: Key Enzymes in the De Novo Synthesis of this compound

| Enzyme | Gene | Substrates | Product | Cellular Location |

| Serine Palmitoyltransferase (SPT) | SPTLC1, SPTLC2, SPTLC3 | L-serine, Palmitoyl-CoA | 3-Ketosphinganine | Endoplasmic Reticulum |

| 3-Ketodihydrosphingosine Reductase (KDSR) | KDSR | 3-Ketosphinganine, NADPH | Sphinganine (Dihydrosphingosine) | Endoplasmic Reticulum |

| Ceramide Synthase 2 (CerS2) | CERS2 | Sphinganine, Nervonoyl-CoA (C24:1-CoA) | Dihydrothis compound | Endoplasmic Reticulum |

| Dihydroceramide Desaturase 1 (DEGS1) | DEGS1 | Dihydrothis compound | This compound | Endoplasmic Reticulum |

Ceramide Synthase 2 (CerS2): The Architect of this compound

CerS2 is the key enzyme that defines the nervonic acid acyl chain of this compound. It exhibits a high degree of specificity for very-long-chain fatty acyl-CoAs, including nervonoyl-CoA (C24:1-CoA)[1]. While other ceramide synthases like CerS3 and CerS4 may also exhibit some activity towards C24:1-CoA, CerS2 is considered the primary synthase for this specific ceramide species.[2][3] The activity of CerS2 can be influenced by cellular factors; for instance, the acyl-CoA-binding protein (ACBP) has been shown to stimulate CerS2 activity. In the absence of ACBP, CerS2 activity with C24:1-CoA as a substrate was reported to be 82 ± 7 pmol/mg/min, and this activity more than doubled in the presence of ACBP.[4]

Salvage Pathway

In addition to the de novo pathway, this compound can also be synthesized through the salvage pathway. This pathway recycles sphingosine (B13886), a product of ceramide degradation, back into ceramide. Ceramide Synthase 2 is also involved in this pathway, acylating sphingosine with nervonoyl-CoA to directly form this compound.

References

- 1. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutral ceramidase encoded by the Asah2 gene is essential for the intestinal degradation of sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Pivotal Role of Ceramide NG in Epidermal Homeostasis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier between the body and the external environment. Its integrity is paramount for preventing excessive water loss and protecting against external threats. This barrier is critically dependent on the unique lipid composition of the intercellular space, which is primarily composed of ceramides (B1148491), cholesterol, and free fatty acids. Among the various classes of ceramides, Ceramide NG (also known as Ceramide 2) plays a fundamental role in structuring and maintaining the water permeability barrier.[1] This technical guide provides an in-depth examination of this compound's function, its biosynthesis, and its quantitative relevance in skin health and disease. Furthermore, it details key experimental protocols essential for investigating the epidermal barrier, offering a valuable resource for researchers and developers in dermatology and cosmetic science.

The Stratum Corneum and the Epidermal Lipid Barrier

The epidermis is a dynamic, stratified epithelium that undergoes constant renewal to maintain skin homeostasis.[2] Its terminal layer, the stratum corneum, is often described by the "bricks and mortar" model, where terminally differentiated keratinocytes (corneocytes, the "bricks") are embedded in a lipid-rich intercellular matrix (the "mortar").[2] This lipid matrix is the principal component responsible for the skin's barrier function.[1] It is organized into highly ordered lamellar structures that effectively limit transepidermal water loss (TEWL) and prevent the ingress of allergens, irritants, and pathogens.[1][3] Ceramides are the most abundant lipid class in the SC, constituting approximately 50% of the total lipid mass by weight, and are therefore essential for the formation and function of these lamellar structures.[1][4][5]

This compound (Ceramide 2): Structure and Significance

Ceramides are a complex family of sphingolipids, each characterized by a sphingoid base linked to a fatty acid via an amide bond.[1][2] The nomenclature reflects structural variations in both the sphingoid base and the fatty acid chain. This compound, formerly known as Ceramide 2, consists of a sphingoid base (sphinganine) N-acylated with a non-hydroxylated fatty acid.[4][6]

Its specific molecular configuration is crucial for its function. The long, saturated, non-hydroxylated acyl chain of this compound allows it to pack tightly with other lipids, particularly cholesterol and free fatty acids.[6] This tight packing is fundamental to forming the dense, highly organized, and impermeable lamellar lipid bilayers that characterize a healthy skin barrier.[1][6] Because its structure closely mimics the naturally occurring ceramides in the skin, topically applied this compound is highly compatible and can effectively replenish and strengthen the skin's lipid barrier.[7]

Core Functions of this compound in the Epidermal Barrier

This compound's primary role is the maintenance of the epidermal barrier's structural and functional integrity. This is achieved through two main mechanisms:

-

Formation of Lamellar Structures: this compound is a critical structural component of the intercellular lipid lamellae. Its ability to form stable and highly ordered arrangements creates a resilient barrier that is resistant to environmental stressors and enzymatic breakdown.[6][8] This structural organization is essential for regulating the permeability of the skin, allowing it to retain water while preventing the entry of harmful substances.[6]

-

Regulation of Water Retention: By fortifying the lipid barrier, this compound directly reduces transepidermal water loss (TEWL), a key indicator of barrier integrity.[7][9] A robust barrier prevents the passive diffusion of water from the deeper epidermal layers to the environment, thus keeping the skin hydrated, supple, and plump.[7][10] In-vivo studies have demonstrated that skin treated with this compound shows a significantly improved capacity to retain moisture.[9]

A deficiency in ceramides, including this compound, leads to a disorganized lipid matrix, compromising the barrier. This results in increased TEWL, dehydration, and a higher susceptibility to environmental damage and inflammatory skin conditions like atopic dermatitis and psoriasis.[3][11]

This compound Biosynthesis Pathways

Ceramides are produced in the viable layers of the epidermis, primarily the endoplasmic reticulum of keratinocytes, through three main pathways.[2][8][12] The two most significant for maintaining the epidermal barrier are the de novo pathway and the sphingomyelinase pathway.

-

De Novo Synthesis: This is the primary pathway for generating the ceramides that form the epidermal barrier.[2] It begins with the condensation of L-serine and palmitoyl-CoA by the enzyme Serine Palmitoyltransferase (SPT) to form 3-ketosphinganine.[12][13] Following a series of reduction and acylation steps involving Ceramide Synthases (CerS) , dihydroceramide (B1258172) is formed. Finally, Dihydroceramide Desaturase (DEGS1) introduces a double bond to produce the final ceramide molecule.[8][13]

-

Sphingomyelinase Pathway: This pathway provides a rapid mechanism for generating ceramides, often in response to cellular stress. It involves the hydrolysis of sphingomyelin, a major lipid component of cell membranes, by the enzyme Sphingomyelinase (SMase) to yield ceramide and phosphocholine.[12][14][15]

Quantitative Analysis of Ceramides in Health and Disease

Alterations in the absolute and relative amounts of stratum corneum ceramides are strongly associated with skin barrier dysfunction. While data specifically isolating this compound is often part of a broader lipidomic profile, studies consistently show that total ceramide content is reduced in compromised skin conditions. For instance, a study comparing individuals with self-perceived sensitive skin (SS) to a non-sensitive control group found a statistically significant decrease in total ceramide levels on the face of the SS group.[16]

| Skin Type / Condition | Anatomic Site | Ceramide Quantity (Mean ± SD) | Statistical Significance | Reference |

| Non-Sensitive Skin (n=30) | Face (Cheek) | 12.11 ± 6.13 (ng/µg of SC) | \multirow{2}{*}{p < 0.05} | [16] |

| Sensitive Skin (n=20) | Face (Cheek) | 7.95 ± 4.90 (ng/µg of SC) | [16] | |

| (Table adapted from a study on total stratum corneum ceramides; specific levels for this compound were not isolated in the cited publication). |

This reduction in the key structural lipids of the SC directly correlates with the clinical symptoms of barrier impairment, such as increased dryness and irritation.[17]

Key Experimental Protocols in Ceramide Research

To assess the function of this compound and the overall integrity of the epidermal barrier, several key methodologies are employed. The following sections provide detailed protocols for these essential experiments.

Protocol: Quantification of Stratum Corneum Ceramides via LC-MS/MS

This protocol describes a method for the extraction and quantitative analysis of ceramides from the stratum corneum using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[18][19][20]

-

1. Objective: To quantify the absolute and relative levels of this compound and other ceramide classes in SC samples.

-

2. Materials:

-

Cyanoacrylate glue or D-Squame® adhesive discs for SC sampling.

-

Micro-forceps.

-

Glass vials with PTFE-lined caps.

-

Solvents (HPLC-grade): Chloroform, Methanol (MeOH), Isopropanol (IPA), Acetonitrile (ACN).

-

Additives: Formic acid, Ammonium (B1175870) formate (B1220265).

-

Internal standards (e.g., non-endogenous ceramide species).

-

LC-MS/MS system with an Electrospray Ionization (ESI) source.

-

Reversed-phase C18 column (e.g., ACQUITY UPLC CSH C18).[20]

-

-

3. Sample Collection (Tape Stripping):

-

Clean the target skin area (e.g., forearm) with a dry wipe to remove surface contaminants.

-

Apply an adhesive disc or a drop of cyanoacrylate glue with a glass slide to the skin and press firmly for 10-20 seconds.

-

Remove the strip/slide in a swift motion to collect a layer of stratum corneum. The first strip is often discarded.

-

Repeat the process 5-10 times on the same area to collect sufficient material.

-

Place the collected strips into a pre-weighed glass vial.

-

-

4. Lipid Extraction (Modified Folch Method): [20]

-

Add a known volume of a chloroform/methanol mixture (e.g., 2:1 v/v) containing the internal standard to the vial with the SC strips.

-

Vortex vigorously for 5-10 minutes to ensure complete lipid extraction.

-

Centrifuge the sample to pellet the tape and any cellular debris.

-

Carefully transfer the supernatant (containing the lipids) to a new clean vial.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

-

-

5. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mobile Phase A: Acetonitrile/Water (e.g., 3:2 v/v) with 10 mM ammonium formate.[20]

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 9:1 v/v) with 10 mM ammonium formate and 0.1% formic acid.[20]

-

Gradient: A typical gradient runs from ~40% B to 95% B over ~15-20 minutes to separate the different lipid classes.[20]

-

Flow Rate: ~0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of known ceramide species, including this compound.

-

-

-

6. Data Analysis:

Protocol: Measurement of Transepidermal Water Loss (TEWL)

This protocol outlines the standardized procedure for measuring TEWL, a key indicator of skin barrier function, using an open-chamber evaporimeter (e.g., Tewameter®).[23][24][25]

-

1. Objective: To quantify the rate of water vapor evaporating from the skin surface as an indirect measure of barrier integrity.

-

2. Materials:

-

TEWL measurement device (e.g., Tewameter® TM 300).

-

Controlled environment room/chamber.

-

-

3. Subject Preparation:

-

Subjects must acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 20-30 minutes before measurement.[23][26]

-

The measurement site (e.g., volar forearm) must be exposed and at rest during this period.

-

Subjects should avoid consuming hot drinks or engaging in physical activity immediately prior to measurement.

-

-

4. Measurement Procedure:

-

Calibrate the device according to the manufacturer's instructions.

-

Hold the probe perpendicular to the skin surface, applying minimal pressure. Do not press the probe into the skin, as this can occlude the area and affect readings.

-

Hold the probe steady until the reading stabilizes. The device software will typically calculate the mean TEWL value over a set period (e.g., 20-30 seconds).

-

Record the TEWL value, typically expressed in g/m²/h.

-

Take at least three consecutive measurements on the same site and calculate the average to ensure reproducibility.

-

-

5. Data Interpretation:

-

Healthy Barrier: Low TEWL values (e.g., <10-15 g/m²/h on the forearm).

-

Impaired Barrier: High TEWL values, indicating increased water permeability.

-

Protocol: Assessment of Stratum Corneum Hydration (Corneometry)

This protocol details the use of a Corneometer® to measure the hydration level of the stratum corneum based on its electrical capacitance.[26][27][28]

-

1. Objective: To quantify the water content within the superficial layers of the epidermis.

-

2. Materials:

-

Corneometer® (e.g., CM 825).

-

Controlled environment room/chamber.

-

-

3. Subject Preparation:

-

4. Measurement Procedure:

-

Calibrate the device as per the manufacturer's guidelines.

-

Press the probe head firmly and flatly against the skin surface. The measurement is taken automatically within about one second.

-

The device displays the hydration level in arbitrary units (A.U.).

-

Perform 3-5 replicate measurements on the same site and record the average.

-

-

5. Data Interpretation:

Implications for Therapeutic and Cosmetic Development

A thorough understanding of this compound's role is crucial for the development of effective dermatological and cosmetic products.

-

Barrier Repair: Formulations containing this compound can help restore a compromised skin barrier by replenishing the depleted lipid pool.[3][7] This is particularly beneficial for conditions characterized by barrier defects, such as atopic dermatitis, psoriasis, and age-related dryness.[10][30]

-

Enhanced Hydration: By reducing TEWL, this compound is a powerful ingredient for moisturizing products designed to treat dry and dehydrated skin.[7][31]

-

Anti-Aging: As ceramide levels naturally decline with age, leading to dryness and fine lines, supplementation with this compound can help improve skin texture and elasticity by reinforcing the barrier and promoting moisture retention.[7][10]

-

Drug Delivery: The integrity of the stratum corneum, maintained by ceramides like NG, is a critical factor in the percutaneous absorption of topical drugs. Understanding the lipid barrier is essential for designing effective drug delivery systems.

Conclusion

This compound is not merely a passive structural component of the epidermis but an active and essential molecule for maintaining skin homeostasis. Its unique structure enables the formation of highly organized lipid lamellae that are fundamental to the skin's barrier function, primarily by preventing water loss and protecting against environmental insults. Quantitative deficiencies in ceramides are directly linked to barrier impairment and common inflammatory skin diseases. The experimental protocols detailed herein provide a standardized framework for researchers to accurately assess barrier function, enabling the development and validation of next-generation therapeutic and cosmetic interventions aimed at restoring and preserving the health of the skin.

References

- 1. Ceramides and skin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. gelmersea.com [gelmersea.com]

- 4. This compound (Explained + Products) [incidecoder.com]

- 5. kose-cosmetology.or.jp [kose-cosmetology.or.jp]

- 6. amourdemoiskin.com [amourdemoiskin.com]

- 7. theborderlinebeauty.com [theborderlinebeauty.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Ceramide II (NG) | Cosmetic Ingredients Guide [ci.guide]

- 10. What Do Ceramides Do for the Skin? The Types and Benefits [webmd.com]

- 11. The role of ceramides in skin homeostasis and inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer | MDPI [mdpi.com]

- 13. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acid and neutral sphingomyelinase, ceramide synthase, and acid ceramidase activities in cutaneous aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative study of stratum corneum ceramides contents in patients with sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 21. Comprehensive quantification of ceramide species in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 24. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scribd.com [scribd.com]

- 26. scielo.br [scielo.br]

- 27. thekingsleyclinic.com [thekingsleyclinic.com]

- 28. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 29. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Ceramides and Skin Health: New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ulprospector.com [ulprospector.com]

The Discovery and Initial Characterization of Ceramide NG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide NG, also known as Ceramide 2, is a pivotal lipid molecule within the broader class of ceramides (B1148491), which are integral to cellular membrane structure and signaling. Comprising a sphinganine (B43673) base linked to a non-hydroxylated fatty acid, this compound is a key component of the stratum corneum, where it plays a critical role in maintaining the skin's permeability barrier and hydration.[1][2][3] Beyond its structural function, ceramide and its metabolites are bioactive molecules implicated in a variety of cellular processes, including apoptosis, cell cycle regulation, and stress responses.[4][5][6] This technical guide provides an in-depth overview of the discovery, initial characterization, and core biological functions of this compound, with a focus on its synthesis, analytical characterization, and role in cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the fields of lipidology, dermatology, and drug development.

Discovery and Nomenclature

Ceramides as a class of complex lipids were first discovered in the upper layers of the epidermis.[3] The nomenclature of ceramides has evolved to reflect their structural diversity. The current system classifies them based on the type of sphingoid base and the nature of the N-acyl chain.[7]

This compound was formerly known as Ceramide 2.[1][2] The "N" signifies a non-hydroxy fatty acid attached to the sphingoid base, and the "G" refers to the sphinganine base (also known as dihydrosphingosine).[1][7] Therefore, this compound is chemically described as an N-acylsphinganine. It is one of at least 18 different ceramide species discovered in human skin to date.[8] This structural specificity is crucial as it dictates the molecule's biophysical properties and its interactions within biological membranes and signaling cascades.

Biosynthesis of this compound

This compound, like other ceramides, is primarily synthesized in the endoplasmic reticulum through the de novo synthesis pathway. This multi-step process is fundamental for producing the ceramide backbone.[7][9]

The primary pathways for ceramide generation include:

-